molecular formula C23H27BrN2O6 B1651848 2-(3-((benzyloxy)methyl)piperidin-1-yl)-N-(4-bromophenyl)acetamide oxalate CAS No. 1351612-94-6

2-(3-((benzyloxy)methyl)piperidin-1-yl)-N-(4-bromophenyl)acetamide oxalate

Cat. No.: B1651848
CAS No.: 1351612-94-6
M. Wt: 507.4
InChI Key: OCJSBGPUTOYXBP-UHFFFAOYSA-N
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Description

2-(3-((Benzyloxy)methyl)piperidin-1-yl)-N-(4-bromophenyl)acetamide oxalate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, a benzyloxy group, and a bromophenylacetamide moiety, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((benzyloxy)methyl)piperidin-1-yl)-N-(4-bromophenyl)acetamide oxalate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a suitable nucleophile.

    Attachment of the Bromophenylacetamide Moiety: This step involves the acylation of the piperidine ring with 4-bromophenylacetyl chloride under basic conditions.

    Formation of the Oxalate Salt: The final compound is converted to its oxalate salt form by reacting with oxalic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the bromophenyl moiety, potentially converting it to a phenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the bromine atom, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are frequently employed.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-(3-((Benzyloxy)methyl)piperidin-1-yl)-N-(4-bromophenyl)acetamide oxalate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-((benzyloxy)methyl)piperidin-1-yl)-N-(4-bromophenyl)acetamide oxalate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(Methoxymethyl)piperidin-1-yl)-N-(4-bromophenyl)acetamide
  • 2-(3-((Benzyloxy)methyl)piperidin-1-yl)-N-(4-chlorophenyl)acetamide
  • 2-(3-((Benzyloxy)methyl)piperidin-1-yl)-N-(4-fluorophenyl)acetamide

Uniqueness

2-(3-((Benzyloxy)methyl)piperidin-1-yl)-N-(4-bromophenyl)acetamide oxalate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzyloxy group and the bromophenyl moiety allows for versatile modifications and applications in various research fields.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[3-(phenylmethoxymethyl)piperidin-1-yl]acetamide;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25BrN2O2.C2H2O4/c22-19-8-10-20(11-9-19)23-21(25)14-24-12-4-7-18(13-24)16-26-15-17-5-2-1-3-6-17;3-1(4)2(5)6/h1-3,5-6,8-11,18H,4,7,12-16H2,(H,23,25);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJSBGPUTOYXBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)NC2=CC=C(C=C2)Br)COCC3=CC=CC=C3.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27BrN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351612-94-6
Record name 1-Piperidineacetamide, N-(4-bromophenyl)-3-[(phenylmethoxy)methyl]-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1351612-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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